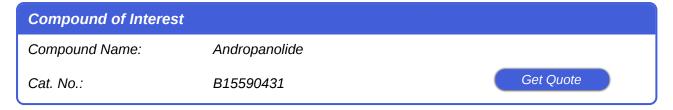


Andrographolide's Impact on the Cellular Proteome: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid derived from the Andrographis paniculata plant, has garnered significant interest for its diverse therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1] Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the proteomic changes induced by Andrographolide treatment in various cell types, supported by experimental data and detailed protocols.

Quantitative Proteomic Analysis of Andrographolide-Treated Cells

Proteomic studies have been instrumental in elucidating the cellular targets and pathways modulated by Andrographolide. The following tables summarize key quantitative data from recent studies, showcasing the impact of Andrographolide on protein expression in different disease models.

Differentially Expressed Proteins in Cervical Cancer Cells

In a study investigating Andrographolide-induced apoptosis in HPV16-positive cervical cancer cell lines (SiHa and CaSki), liquid chromatography-mass spectrometry (LC-MS/MS) was used



to identify differentially expressed proteins. A total of 2945 proteins were found to be differentially expressed by at least two-fold when comparing untreated and treated cells.[2]

Cell Line	Treatment	Key Downregulate d Proteins	Associated Pathway	Fold Change (Treated vs. Untreated)
SiHa & CaSki	Andrographolide	HERC4, SMURF2	Ubiquitin- mediated proteolysis	Significantly decreased[2]

This table summarizes key findings on downregulated proteins involved in ubiquitin-mediated proteolysis in Andrographolide-treated cervical cancer cells.

Key Protein Targets in LPS-Induced Liver Injury

A TMT-based quantitative proteomics analysis was performed on leghorn male hepatoma (LMH) cells to identify the targets of Andrographolide in lipopolysaccharide (LPS)-induced liver injury. The study identified 166 differentially expressed proteins in the LPS-Andro vs. LPS group.[3]



Protein	Function	Regulation by Andrographolide
HMGCS1	Cholesterol biosynthesis	Downregulated[3]
HMGCR	Cholesterol biosynthesis	Downregulated[3]
FDPS	Isoprenoid biosynthesis	Downregulated[3]
РВК	Mitogen-activated protein kinase signaling	Downregulated[3]
CAV1	Caveolae formation, signal transduction	Upregulated[3]
PRDX1	Oxidative stress response	Upregulated[3]
PRDX4	Oxidative stress response	Upregulated[3]
PRDX6	Oxidative stress response	Upregulated[3]

This table highlights key proteins identified through TMT-based proteomics that are modulated by Andrographolide in an LPS-induced liver injury model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited proteomic studies.

Proteomic Analysis of Andrographolide-Treated Cervical Cancer Cells[2]

- Cell Culture and Treatment: SiHa and CaSki cells were cultured and treated with Andrographolide.
- Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. The protein concentration was determined, and the proteins were subjected to in-solution trypsin digestion.



- LC-MS/MS Analysis: The digested peptides were analyzed using a liquid chromatographymass spectrometry system.
- Data Analysis: The raw mass spectrometry data was processed using software to identify and quantify the proteins. Differentially expressed proteins were determined based on a foldchange threshold.

TMT-Based Quantitative Proteomics of Andrographolide's Effect on Liver Injury[3]

- Cell Model: Leghorn male hepatoma (LMH) cells were used to model LPS-induced liver injury.
- Experimental Groups: The study included a negative control group, an LPS-treated group, and an LPS-Andrographolide co-treated group.
- Protein Preparation and TMT Labeling: Proteins were extracted from the cells, digested into peptides, and labeled with tandem mass tags (TMT).
- LC-MS/MS Analysis: The TMT-labeled peptides were analyzed by LC-MS/MS.
- Data Analysis: The data was analyzed to identify differentially expressed proteins between the different treatment groups. Bioinformatics analysis was performed to determine the functions and pathways of these proteins.

Signaling Pathways Modulated by Andrographolide

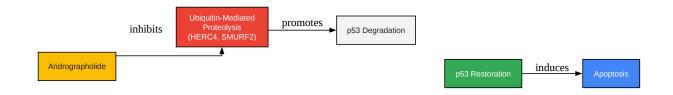
Proteomic analyses have revealed that Andrographolide exerts its effects by modulating several key signaling pathways. These pathways are often dysregulated in diseases like cancer and inflammatory conditions.

Andrographolide's Impact on the p53 and Ubiquitination Pathway

In HPV-positive cervical cancer cells, Andrographolide treatment leads to the restoration of the tumor suppressor protein p53.[2][4] This is achieved by downregulating proteins involved in the ubiquitin-mediated proteolysis pathway, such as HERC4 and SMURF2, which are E3 ubiquitin



ligases that can target p53 for degradation.[2] By inhibiting this degradation, Andrographolide promotes p53-mediated apoptosis in cancer cells.[2][4]



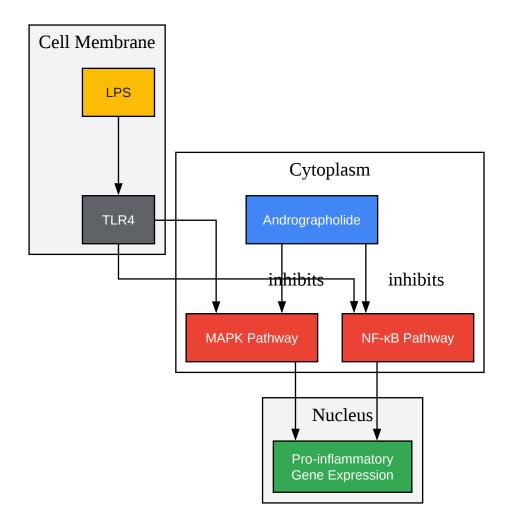
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Caption: Andrographolide inhibits ubiquitin-mediated p53 degradation, leading to apoptosis.

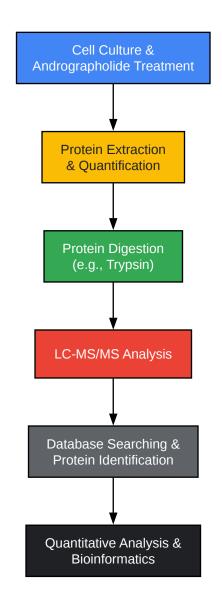
Modulation of Inflammatory Signaling Pathways

Andrographolide is well-documented for its anti-inflammatory properties, which are mediated through the inhibition of key inflammatory signaling pathways.[1][5] It can suppress the activation of NF- κ B, a central regulator of inflammation, by preventing its translocation to the nucleus.[1] This, in turn, reduces the expression of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .[1][5] Furthermore, proteomic studies in LPS-induced liver injury models show that Andrographolide can also modulate the MAPK signaling pathway.[3]









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